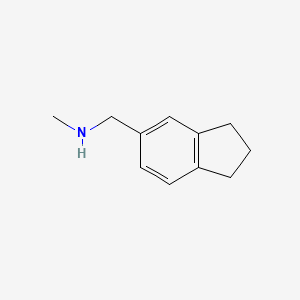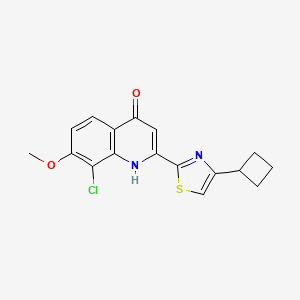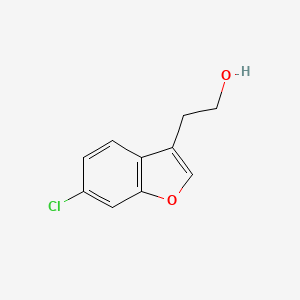
2,3-Dichloro-4-fluorotoluene
Descripción general
Descripción
2,3-Dichloro-4-fluorotoluene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluorotoluene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 4-methylbenzene (toluene). The process involves the following steps:
Chlorination: Toluene is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 3 positions.
Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas under controlled conditions to introduce the fluorine atom at the 1 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloro-4-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2,3-dichloro-1-hydroxy-4-methylbenzene or 2,3-dichloro-1-amino-4-methylbenzene can be formed.
Oxidation Products: Products like 2,3-dichloro-1-fluoro-4-methylbenzoic acid or 2,3-dichloro-1-fluoro-4-methylbenzaldehyde.
Reduction Products: Products like 2,3-dichloro-1-fluoro-4-methylcyclohexane.
Aplicaciones Científicas De Investigación
2,3-Dichloro-4-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs with specific therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-4-fluorotoluene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism varies depending on the derivative and the target system. For example, in antimicrobial studies, it may disrupt cell membrane integrity or interfere with essential metabolic processes.
Comparación Con Compuestos Similares
- 2,4-Dichloro-1-fluoro-4-methylbenzene
- 2,3-Dichloro-1-fluoro-5-methylbenzene
- 2,3-Dichloro-1-fluoro-4-ethylbenzene
Comparison: 2,3-Dichloro-4-fluorotoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution reactions or different biological activity. The presence of both chlorine and fluorine atoms in specific positions can lead to unique electronic effects, making it distinct from other derivatives.
Propiedades
Fórmula molecular |
C7H5Cl2F |
|---|---|
Peso molecular |
179.02 g/mol |
Nombre IUPAC |
2,3-dichloro-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
Clave InChI |
HIXXDQPJVORCDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethenyl-6,7-dihydro-5H-pyrano[2,3-c]pyridazine](/img/structure/B8507001.png)










![6,7-dihydro-4H-pyrano[3,4-d][1,3]thiazol-2-amine](/img/structure/B8507073.png)
![6-chloro-N-[1-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B8507080.png)

